3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole
Overview
Description
3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl group at position 3 and a 2-(2-nitrophenoxy)ethyl substituent at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2-(2-nitrophenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: 3-methyl-1-[2-(2-aminophenoxy)ethyl]-1H-pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives when coupled with boronic acids.
Scientific Research Applications
3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole: Lacks the 2-(2-nitrophenoxy)ethyl substituent.
1-(2-(2-nitrophenoxy)ethyl)-1H-pyrazole: Lacks the methyl group at position 3.
3-methyl-1-(2-phenoxyethyl)-1H-pyrazole: Lacks the nitro group on the phenoxy substituent.
Uniqueness
3-methyl-1-[2-(2-nitrophenoxy)ethyl]-1H-pyrazole is unique due to the presence of both the methyl group and the 2-(2-nitrophenoxy)ethyl substituent, which confer specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
3-methyl-1-[2-(2-nitrophenoxy)ethyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-10-6-7-14(13-10)8-9-18-12-5-3-2-4-11(12)15(16)17/h2-7H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHZPMRCNRYVPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCOC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230472 | |
Record name | 1H-Pyrazole, 3-methyl-1-[2-(2-nitrophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1296225-24-5 | |
Record name | 1H-Pyrazole, 3-methyl-1-[2-(2-nitrophenoxy)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1296225-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 3-methyl-1-[2-(2-nitrophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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